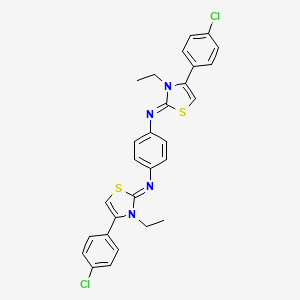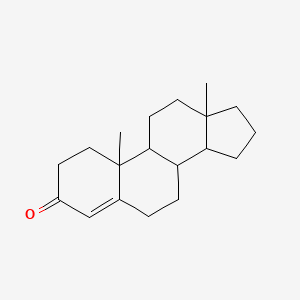
N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine is a synthetic organic compound that belongs to the class of thiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine typically involves the condensation of 4-chlorobenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 1,4-phenylenediamine under reflux conditions to yield the final product. The reaction conditions may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Catalysts and automated processes may also be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; conditions vary based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N1,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including as drugs for treating infections, cancer, and other diseases.
Industry
Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism by which N1,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~4~-bis((2E)-4-(4-bromophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine
- N~1~,N~4~-bis((2E)-4-(4-fluorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine
Uniqueness
N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine is unique due to the presence of the 4-chlorophenyl group, which may impart specific electronic and steric properties that influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C28H24Cl2N4S2 |
|---|---|
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-N-[4-[[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]amino]phenyl]-3-ethyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H24Cl2N4S2/c1-3-33-25(19-5-9-21(29)10-6-19)17-35-27(33)31-23-13-15-24(16-14-23)32-28-34(4-2)26(18-36-28)20-7-11-22(30)12-8-20/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
VCTCWONKEOMUAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)N=C3N(C(=CS3)C4=CC=C(C=C4)Cl)CC)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)
![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)
![7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one](/img/structure/B11994957.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11994963.png)

![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)

![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)
![(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995005.png)

